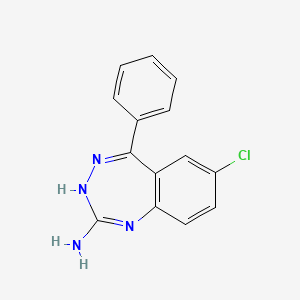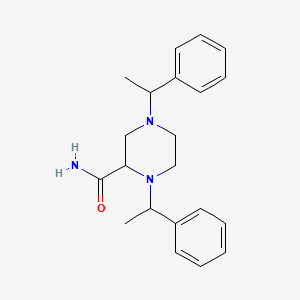
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide: is a compound that belongs to the piperazine family, which is known for its diverse pharmacological applications. Piperazine derivatives are widely used in the pharmaceutical industry due to their broad range of biological activities. This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide typically involves the reaction of piperazine with 1-phenylethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the halides, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of heterogeneous catalysts can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and has shown potential as an acetylcholinesterase inhibitor.
Piperazine-2-carboxamide: Another piperazine derivative with various biological activities.
Uniqueness
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide stands out due to its unique substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
138681-30-8 |
|---|---|
Molekularformel |
C21H27N3O |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1,4-bis(1-phenylethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-16(18-9-5-3-6-10-18)23-13-14-24(20(15-23)21(22)25)17(2)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3,(H2,22,25) |
InChI-Schlüssel |
YPCWXLLTXPVAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCN(C(C2)C(=O)N)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


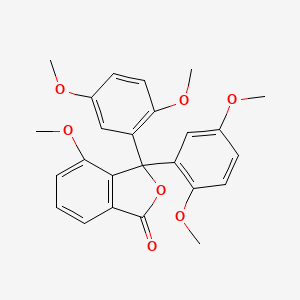
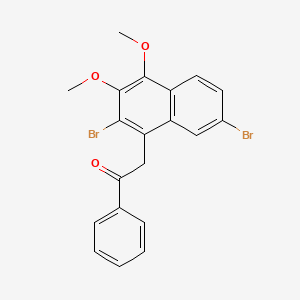
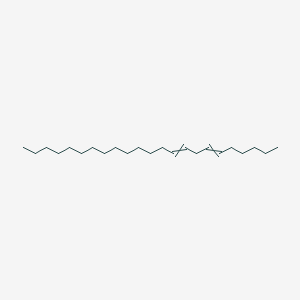
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
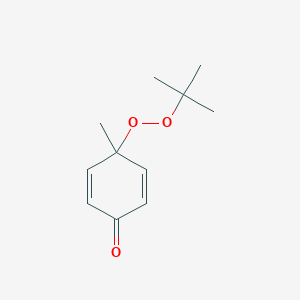
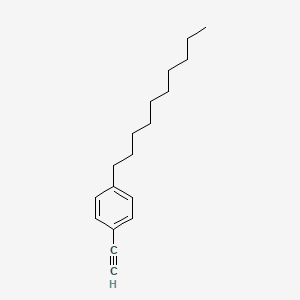
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
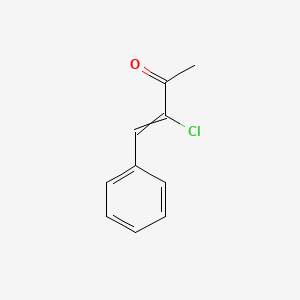
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
